Cas no 72155-45-4 (N-Boc-phenylalaninal)
N-Boc-phenylalaninal Chemical and Physical Properties
Names and Identifiers
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- Boc-L-Phenylalaninal
- N-Boc-L-phenylalaninal
- (S)-tert-butyl 1-oxo-3-phenylpropan-2-ylcarbamate
- H-Asn-OtBu HCl
- N-Boc-phenylalaninal
- N-t-BOC-L-Phenylalaninal
- tert-butyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate
- 1-(Boc-aMino)cyclopentanecarboxylic acid
- (S)-(-)-2-(tert-Butoxycarbonylamino)-3-phenylpropanal
- (S)-(1-Benzyl-2-oxoethyl)carbamic acid tert-butyl ester
- boc-phe-cho
- Boc-phenylalaninal
- (S)-tert-Butyl (1-oxo-3-phenylpropan-2-yl)carbamate
- Carbamic acid, N-[(1S)-1-formyl-2-phenylethyl]-, 1,1-dimethylethyl ester
- Carbamic acid, [(1S)-1-formyl-2-phenylethyl]-,
- N-(tert-butyloxycarbonyl)-L-phenylalaninal
- Q-102003
- ((S)-1-benzyl-2-oxo-ethyl)-carbamic acid tert-butyl ester
- BB 0304020
- DTXSID60426424
- (S)-(-)-2-(tert-Butoxycarbonyl-amino)-3-phenylpropanal
- AM808171
- AC-6698
- tert-Butyl-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate
- CS-W012659
- (2S)-2-(tert-butoxycarbonylamino)-3-phenyl-1-propanal
- SCHEMBL7094
- 2(S)-(tert-Butoxycarbonylamino)-3-phenylpropionaldehyde
- TS-7040
- N-tert-butoxycarbonyl-phenylalaninal
- (S)-(1-Benzyl-2-oxo-ethyl)-carbamic acid tert-butyl ester
- N-t-butoxycarbonyl-L-phenylalaninal
- Tert-butyl (1S)-1-benzyl-2-oxoethylcarbamate
- ((S)-1-Formyl-2-phenyl-ethyl)-carbamic acid tert-butyl ester
- Boc-L-phenylalanine Merrifield resin Grain size 100-200 mesh, Substitution 0.85mmol/g 1%DVB
- EN300-66988
- (2S)-2-(tert-Butoxycarbonyl)amino-3-phenylpropanal
- (2S)-2-(tert-butoxycarbonyl)amino-3-phenyl-1-propanal
- N-Boc-L-phenylalaninal, 97%
- MFCD00143854
- Boc-L-Phe-PAM resin (100-200 mesh)
- tert-Butyl (S)-(1-oxo-3-phenylpropan-2-yl)carbamate
- N-Boc-2(S)-3-phenylpropanal
- ZJTYRNPLVNMVPQ-LBPRGKRZSA-N
- BDBM50137818
- AKOS015841411
- N-tert-butoxycarbonylphenylalaninal
- N-((t-Butyloxy)carbonyl)-phenylalaninal
- MFCD00801205
- Z1065768484
- 72155-45-4
- A9404
- CHEMBL94327
- Boc-Fmk(3S)-OH
- Carbamic acid, [(1S)-1-formyl-2-phenylethyl]-, 1,1-dimethylethyl ester
- N-[(1S)-1-Formyl-2-phenylethyl]carbamic Acid 1,1-Dimethylethyl Ester;
-
- MDL: MFCD00143854
- Inchi: 1S/C14H19NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)/t12-/m0/s1
- InChI Key: ZJTYRNPLVNMVPQ-LBPRGKRZSA-N
- SMILES: O(C(N[C@H](C=O)CC1C=CC=CC=1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 249.13600
- Monoisotopic Mass: 249.13649347g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: 2.5
- Topological Polar Surface Area: 55.4
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.0770
- Melting Point: 86-88 °C (lit.)
- Boiling Point: 367.0±35.0 °C at 760 mmHg
- Flash Point: 175.8±25.9 °C
- PSA: 55.40000
- LogP: 2.71220
- Solubility: Not determined
- Specific Rotation: -47 º (c=0.5 in MeOH)
- Optical Activity: [α]20/D −47°, c = 0.5 in methanol
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
N-Boc-phenylalaninal Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:−20°C
N-Boc-phenylalaninal Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-Boc-phenylalaninal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM185401-5g |
(S)-tert-Butyl (1-oxo-3-phenylpropan-2-yl)carbamate |
72155-45-4 | 95% | 5g |
$193 | 2021-06-16 | |
| Chemenu | CM185401-10g |
(S)-tert-Butyl (1-oxo-3-phenylpropan-2-yl)carbamate |
72155-45-4 | 95% | 10g |
$347 | 2021-06-16 | |
| Chemenu | CM185401-25g |
(S)-tert-Butyl (1-oxo-3-phenylpropan-2-yl)carbamate |
72155-45-4 | 95% | 25g |
$693 | 2021-06-16 | |
| Fluorochem | 040933-250mg |
N-Boc-L-phenylalaninal |
72155-45-4 | 97% | 250mg |
£32.00 | 2022-03-01 | |
| Fluorochem | 040933-1g |
N-Boc-L-phenylalaninal |
72155-45-4 | 97% | 1g |
£49.00 | 2022-03-01 | |
| Fluorochem | 040933-5g |
N-Boc-L-phenylalaninal |
72155-45-4 | 97% | 5g |
£168.00 | 2022-03-01 | |
| Fluorochem | 040933-10g |
N-Boc-L-phenylalaninal |
72155-45-4 | 97% | 10g |
£302.00 | 2022-03-01 | |
| AstaTech | 55764-1/G |
N-BOC-L-PHENYLALANINAL |
72155-45-4 | 95% | 1g |
$110 | 2023-09-17 | |
| AstaTech | 55764-5/G |
N-BOC-L-PHENYLALANINAL |
72155-45-4 | 95% | 5g |
$271 | 2023-09-17 | |
| AstaTech | 55764-25/G |
N-BOC-L-PHENYLALANINAL |
72155-45-4 | 95% | 25/G |
$861 | 2021-07-03 |
N-Boc-phenylalaninal Suppliers
N-Boc-phenylalaninal Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Amphetamines and derivatives
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Phenethylamines Amphetamines and derivatives
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on N-Boc-phenylalaninal
N-Boc-Phenylalaninal: A Comprehensive Overview
N-Boc-Phenylalaninal (CAS No. 72155-45-4) is a significant compound in the field of organic chemistry, particularly within peptide synthesis and related biochemical applications. This compound is widely recognized for its role as a protective group in peptide synthesis, where it serves as a precursor to phenylalanine, an essential amino acid. The Boc (tert-butoxycarbonyl) group is a common protecting group used in peptide chemistry due to its stability under basic conditions and ease of removal under acidic conditions.
Recent advancements in peptide synthesis have further highlighted the importance of N-Boc-Phenylalaninal in modern drug discovery and development. Researchers have explored its utility in constructing complex peptide sequences, emphasizing its compatibility with various coupling reagents and activation strategies. For instance, studies have demonstrated the successful incorporation of N-Boc-Phenylalaninal into peptide libraries, enabling high-throughput screening for bioactive compounds. This has significantly contributed to the identification of potential therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.
In addition to its role in peptide synthesis, N-Boc-Phenylalaninal has been utilized in the synthesis of bioactive molecules and natural product analogs. Its structure provides a versatile platform for chemical modifications, allowing researchers to explore diverse chemical spaces. For example, recent research has focused on the use of N-Boc-Phenylalaninal as a building block for constructing macrocyclic peptides, which exhibit promising antibacterial and antifungal activities. These findings underscore the compound's potential in developing novel antibiotics, addressing the growing concern of antibiotic resistance.
The synthesis of N-Boc-Phenylalaninal typically involves the protection of phenylalanine's amino group with a Boc group. This process is well-established and involves standard peptide coupling techniques. The compound's stability under mild conditions makes it an ideal choice for large-scale peptide synthesis, ensuring high yields and purity. Furthermore, its compatibility with various solvents and reaction conditions has facilitated its integration into automated peptide synthesizers, streamlining the production process.
From an analytical standpoint, N-Boc-Phenylalaninal is often characterized using techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. These methods provide critical insights into the compound's purity, structure, and reactivity. Recent advancements in analytical techniques have further enhanced the accuracy and precision of these analyses, enabling researchers to better understand the compound's behavior in different chemical environments.
Looking ahead, the continued exploration of N-Boc-Phenylalaninal is expected to yield new insights into its applications across various fields. Its role in drug discovery, particularly in the development of peptide-based therapeutics, remains a focal point for researchers. Moreover, ongoing investigations into its use in synthetic biology and biotechnology are anticipated to unlock novel functionalities and applications.
In conclusion, N-Boc-Phenylalaninal (CAS No. 72155-45-4) stands as a pivotal compound in contemporary organic chemistry and biochemistry. Its versatility as a protective group and its integral role in peptide synthesis make it an indispensable tool in drug discovery and development. As research continues to uncover new applications and optimizations for this compound, its significance in advancing scientific knowledge and therapeutic innovation will undoubtedly grow.
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